molecular formula C19H12Cl2N4O B283535 4-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

4-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B283535
M. Wt: 383.2 g/mol
InChI Key: XRFFZNCIAUBDFJ-UHFFFAOYSA-N
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Description

4-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as UV stabilizers and corrosion inhibitors. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 6-chloro-2-phenyl-2H-benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzotriazole moiety can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to various oxidized or reduced forms of the benzotriazole moiety.

Scientific Research Applications

4-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The benzotriazole moiety can also absorb UV light, preventing the degradation of materials by dissipating the absorbed energy as heat .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H12Cl2N4O

Molecular Weight

383.2 g/mol

IUPAC Name

4-chloro-N-(6-chloro-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C19H12Cl2N4O/c20-13-8-6-12(7-9-13)19(26)22-16-11-18-17(10-15(16)21)23-25(24-18)14-4-2-1-3-5-14/h1-11H,(H,22,26)

InChI Key

XRFFZNCIAUBDFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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